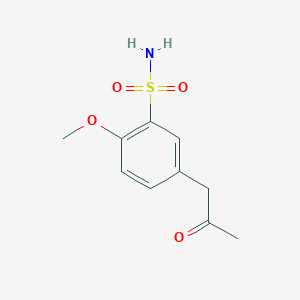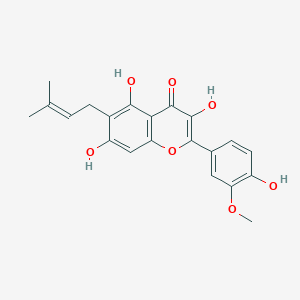
三氯苯咪唑砜
描述
Triclabendazole sulfone (TCBS) is a drug used in veterinary medicine, primarily for the treatment of parasites in livestock. It is a sulfone derivative of the broad-spectrum anthelmintic triclabendazole, and has been found to be effective against a variety of helminthic parasites. In addition to its use in veterinary medicine, TCBS has been studied for its potential use in treating human helminthic infections and has been found to be effective against a variety of parasites.
科学研究应用
畜禽肝片吸虫病的治疗
三氯苯咪唑砜: 广泛以其驱虫特性而闻名,尤其是在畜禽肝片吸虫方面。 由于其对寄生虫成虫和幼虫阶段的高效性,它在过去的二十多年中一直是首选药物 。这种化合物在兽医学中至关重要,以确保牛和羊的健康和生产力。
人类肝片吸虫病的治疗
除了兽医应用之外,三氯苯咪唑砜已成功用于治疗人类肝片吸虫病。 它于1997年在埃及和2005年在法国被批准用于人类,该药物的制造商与世卫组织共同建立了向流行病国家捐赠治疗方案 。它在人类健康中发挥着重要作用,尤其是在该病流行的地区。
制药研究中的分析标准
作为分析标准,三氯苯咪唑砜用于制药研究中开发和验证分析方法。 它的标准化对于确保药品的质量和一致性至关重要 。
法医和毒理学应用
在法医和毒理学领域,三氯苯咪唑砜用作参考化合物。 它有助于鉴定和量化生物样本中的物质,在法律和医学调查中起着至关重要的作用 。
抗菌活性研究
三氯苯咪唑砜的抗菌特性的研究正在进行中。 它抑制微生物生长的潜力使其成为开发新型抗菌剂的候选药物,这对对抗抗生素耐药菌至关重要 。
致癌作用研究
三氯苯咪唑砜: 也正在研究其对致癌作用的影响。 了解其对癌细胞生长的影响可能导致癌症治疗或预防的新方法 。
作用机制
Target of Action
Triclabendazole sulfone, like its parent compound triclabendazole, primarily targets the helminths Fasciola hepatica and Fasciola gigantica . These parasites, also known as liver flukes, can infect humans following ingestion of larvae in contaminated water or food .
Mode of Action
Triclabendazole sulfone, along with its active metabolites, is absorbed by the outer body covering of both immature and mature worms . This absorption leads to a reduction in the resting membrane potential and inhibits tubulin function . Additionally, it disrupts protein and enzyme synthesis necessary for the survival of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by triclabendazole sulfone involves the inhibition of tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for the structure and function of cells . The drug also decreases the intracellular level of cyclic AMP, which increases resistance to stress .
Pharmacokinetics
Triclabendazole sulfone is one of the metabolites of triclabendazole, formed through oxidation . The half-life of triclabendazole sulfone is approximately 11 hours . It has a high protein binding capacity, with 98.8% of the compound bound to proteins in human plasma . The majority of the compound is excreted in feces, with a small amount excreted in urine .
Result of Action
The result of triclabendazole sulfone’s action is the effective treatment of fascioliasis caused by Fasciola hepatica or F. gigantica . By disrupting the resting membrane potential, inhibiting tubulin function, and blocking protein and enzyme synthesis, the drug effectively kills both immature and mature worms .
Action Environment
The action of triclabendazole sulfone is influenced by the environment within the host organism. The drug is administered orally and is most effective when taken with food . The drug’s efficacy may also be influenced by the host’s liver function, as the drug is metabolized in the liver to its active sulfoxide and sulfone forms .
安全和危害
Triclabendazole sulfone is primarily used in the treatment of fascioliasis, a parasitic infection. It is generally well-tolerated, with most adverse events probably related to the expulsion of dead or dying flukes from the biliary tract . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .
生化分析
Biochemical Properties
Triclabendazole Sulfone, like its parent compound, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the life cycle of the Fasciola hepatica and Fasciola gigantica helminths . The nature of these interactions is complex and involves changes in the resting membrane potential, inhibition of tubulin function, and disruption of protein and enzyme synthesis necessary for the survival of these parasites .
Cellular Effects
Triclabendazole Sulfone affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . These effects are primarily observed in the cells of the parasites it targets .
Molecular Mechanism
The molecular mechanism of action of Triclabendazole Sulfone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triclabendazole Sulfone change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Triclabendazole Sulfone vary with different dosages in animal models .
Metabolic Pathways
Triclabendazole Sulfone is involved in the metabolic pathways of the parasites it targets . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
属性
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438406 | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106791-37-1 | |
| Record name | Triclabendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICLABENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




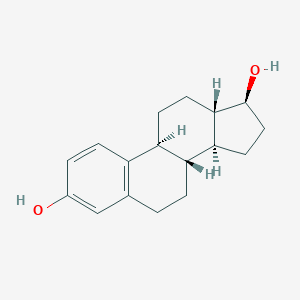
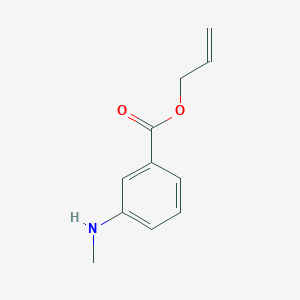
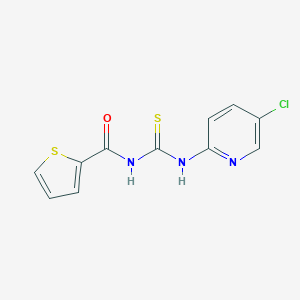

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)


